Product packaging for L-Leucinamide, D-tryptophyl-L-arginyl-(Cat. No.:CAS No. 162380-67-8)

L-Leucinamide, D-tryptophyl-L-arginyl-

Cat. No.: B15415123
CAS No.: 162380-67-8
M. Wt: 472.6 g/mol
InChI Key: QIBJHKZBFDKWDP-NEWSRXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Leucinamide, D-tryptophyl-L-arginyl- is a synthetic peptide analog of interest in biomedical research. The compound features a C-terminal L-leucinamide, a structure known for its specific molecular packing and dynamic properties in the solid state, which can be critical for its interaction with biological targets . Peptides incorporating D-tryptophan and other D-amino acids, similar to this compound, are often designed as potent receptor antagonists to enhance metabolic stability and modify biological activity . Research on related leucinamide-containing peptides has demonstrated significant physiological effects in model systems, including notable anti-inflammatory properties without causing gastric lesions, suggesting potential for therapeutic research in inflammatory conditions . This peptide is supplied with high purity and is intended for Research Use Only to support in vitro studies in neuropharmacology, signal transduction, and inflammatory pathway analysis. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H36N8O3 B15415123 L-Leucinamide, D-tryptophyl-L-arginyl- CAS No. 162380-67-8

Properties

CAS No.

162380-67-8

Molecular Formula

C23H36N8O3

Molecular Weight

472.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C23H36N8O3/c1-13(2)10-19(20(25)32)31-22(34)18(8-5-9-28-23(26)27)30-21(33)16(24)11-14-12-29-17-7-4-3-6-15(14)17/h3-4,6-7,12-13,16,18-19,29H,5,8-11,24H2,1-2H3,(H2,25,32)(H,30,33)(H,31,34)(H4,26,27,28)/t16-,18+,19+/m1/s1

InChI Key

QIBJHKZBFDKWDP-NEWSRXKRSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Origin of Product

United States

Comparison with Similar Compounds

L-Leucinamide vs. Other Amino Acid Amides

L-Leucinamide shares structural homology with other amino acid amides, such as L-alaninamide and L-methioninamide. Key differences include:

Compound Enzyme Specificity Biological Activity Reference
L-Leucinamide Substrate for leucine aminopeptidase Stimulates p70 S6 kinase phosphorylation in Xenopus oocytes; uncompetitive AP inhibitor (IC₅₀ >5 µM)
L-Alaninamide Substrate for alanine aminopeptidase Lower activity in cancer tissues (e.g., lung cancer) compared to L-leucinamide
L-Methioninamide Substrate for methionine-specific aminopeptidases Role in protein turnover; no reported kinase modulation

Key Insight: The branched-chain structure of L-leucinamide enhances its recognition by leucine aminopeptidase, while its amide group is critical for enzyme-mediated hydrolysis .

D-Tryptophyl-L-arginyl- vs. All-L-Peptide Analogs

The D-tryptophyl residue distinguishes this compound from peptides with all-L configurations. Comparative studies include:

  • Activity in Xenopus Oocytes: L-Tryptophan (L-Trp) significantly increases p70 S6 kinase phosphorylation at 20 µM .
  • Enzyme Inhibition :

    • L-Leucinamide inhibits placental alkaline phosphatase (PLAP) with low selectivity over other APs .
    • D-Tryptophan-containing peptides are rare in inhibition studies, but D-residues generally reduce substrate recognition by proteases .

Functional Comparison with Peptide Derivatives

L-Lysinamide, L-histidyl-D-arginyl-L-alanyl-L-tryptophyl-D-phenylalanyl

This pentapeptide shares structural features with the target compound, including D-amino acids. Key differences:

Feature L-Leucinamide, D-Tryptophyl-L-arginyl- L-Lysinamide, L-histidyl-D-arginyl-L-alanyl-L-tryptophyl-D-phenylalanyl
D-Amino Acids D-Tryptophyl D-Arginyl, D-Phenylalanyl
Biological Role Enzyme substrate/inhibitor; kinase modulation Not well-characterized; potential antimicrobial or receptor ligand
Selectivity Low selectivity for APs Unknown

Bombesin Analogs (e.g., 13y14(CH₂-NH)-14-L-leucinamide)

Bombesin analogs modified with L-leucinamide exhibit enhanced stability and receptor affinity:

Property L-Leucinamide, D-Tryptophyl-L-arginyl- Bombesin-L-leucinamide
Modification N-terminal D-Trp C-terminal L-leucinamide substitution
Function Kinase modulation; AP inhibition Neurotransmitter signaling; cancer cell proliferation
Clinical Use Research tool Investigational anticancer agent

Q & A

Q. What are the standard enzymatic assays for evaluating L-Leucinamide hydrolysis, and how are they optimized?

L-Leucinamide is commonly used as a substrate for leucine aminopeptidase (LAP) activity assays. A validated method involves:

  • Spectrophotometric measurement at 238 nm to monitor hydrolysis kinetics .
  • Reagent optimization : 0.5 M Tris·HCl buffer (pH 8.5), 0.025 M MnCl₂ for metal cofactor activation, and substrate concentration adjustments to avoid saturation effects.
  • Unit definition : 1 unit = 1 µmol L-Leucinamide hydrolyzed per minute at 25°C .
    Note: Pre-experiment calibration of the extinction coefficient is critical due to batch variability in substrate purity .

Q. How can researchers synthesize and purify L-Leucinamide-containing peptides while minimizing side products?

  • Solid-phase peptide synthesis (SPPS) is preferred for sequential addition of D-tryptophyl and L-arginyl residues.
  • Purification steps :
    • Thin-layer chromatography (TLC) for intermediate purity checks .
    • Post-reaction washing with water to remove diethylammonium chloride and excess diethylamine .
    • Reverse-phase HPLC with C18 columns for final purification, using acetonitrile/water gradients .

Advanced Research Questions

Q. How can LC-ESI-MS/MS be applied to resolve stereochemical and quantitative challenges in L-Leucinamide derivatives?

  • Enantiomeric separation : Derivatize with chiral agents like Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide to enhance MS detection sensitivity.
  • Method parameters :
    • Column: Chiralpak IG-3 (3 µm, 150 × 2.1 mm).
    • Mobile phase: 0.1% formic acid in water/acetonitrile.
    • Detection limit: ~10 fmol/injection with a 20-min runtime .
  • Validation : Use internal standards (e.g., isotopically labeled analogs) to correct for matrix effects in biological samples .

Q. What strategies address contradictions in reported bioactivity data for L-Leucinamide analogs in protease inhibition studies?

Discrepancies often arise from:

  • Experimental variability : Differences in enzyme sources (e.g., human vs. bacterial LAP) or assay pH .
  • Structural analogs : Compare inhibitory potency of D-tryptophyl vs. L-tryptophyl residues, as stereochemistry alters binding to protease active sites .
  • Resolution steps :
    • Replicate assays under standardized conditions (pH 8.5, 25°C).
    • Use X-ray crystallography (e.g., PDB: 6LU7) to validate binding modes of analogs like N3 inhibitor in SARS-CoV-2 M<sup>pro</sup> studies .

Q. How can computational modeling guide the design of L-Leucinamide-based inhibitors for viral proteases?

  • Docking protocols :
    • Prepare protein structures (e.g., SARS-CoV-2 M<sup>pro</sup>, PDB: 6LU7) by removing water, adding hydrogens, and energy minimization .
    • Use YASARA or AutoDock Vina for ligand flexibility and binding affinity scoring.
  • Key interactions : Prioritize residues like His41 and Cys145 in M<sup>pro</sup> for hydrogen bonding and hydrophobic contacts .
  • Validation : Compare predicted IC₅₀ values with in vitro enzymatic assays to refine models .

Key Methodological Recommendations

  • Reproducibility : Document buffer composition and enzyme lot numbers to mitigate variability .
  • Advanced analytics : Combine LC-MS with circular dichroism (CD) to confirm peptide secondary structures .
  • Ethical compliance : Adhere to institutional guidelines for in vivo studies, particularly when testing anti-inflammatory analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.